N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide
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Overview
Description
N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(4-ethylphenyl)carbonyl]furan-2-carbohydrazide
- N’-[(4-methoxyphenyl)carbonyl]furan-2-carbohydrazide
- N’-[(4-chlorophenyl)carbonyl]furan-2-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide is unique due to its specific substituent, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N'-(4-methylbenzoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O3/c1-9-4-6-10(7-5-9)12(16)14-15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
DIONZVGMFIWOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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